molecular formula C20H23NO3 B5029424 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid

3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid

Cat. No. B5029424
M. Wt: 325.4 g/mol
InChI Key: BEZCBONOOWRFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes by reducing blood sugar levels.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 and GIP. By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have other effects, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production, leading to improved glycemic control. They also improve beta-cell function, reduce inflammation and oxidative stress, and have cardiovascular benefits such as reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. They also have a wide range of therapeutic applications, such as treating type 2 diabetes and cardiovascular disease. However, 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have some limitations. They can have off-target effects, and their long-term safety and efficacy are still being studied.

Future Directions

There are several future directions for 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors. One area of research is developing more selective inhibitors that target specific isoforms of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid. Another area of research is investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, such as cancer and Alzheimer's disease. Additionally, researchers are studying the long-term safety and efficacy of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors, as well as their potential for combination therapy with other drugs.
Conclusion
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors are a class of drugs that have gained significant attention in the scientific community due to their potential therapeutic applications. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several biochemical and physiological effects, such as improving beta-cell function and reducing inflammation and oxidative stress. While they have some limitations, such as off-target effects, they have a wide range of therapeutic applications and are easy to synthesize and purify. Future research directions include developing more selective inhibitors, investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, and studying their long-term safety and efficacy.

Synthesis Methods

The synthesis of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves the reaction of an amine with a carboxylic acid to form an amide bond. The reaction is catalyzed by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under an inert atmosphere. The product is purified by column chromatography or recrystallization.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic peptide). By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have also been shown to have cardiovascular benefits, such as reducing blood pressure and improving endothelial function.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)carbamoyl]-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-9-10-14(2)18(11-13)21-20(24)17(12-19(22)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZCBONOOWRFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.